molecular formula C20H22N4O7S B2552918 N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868981-88-8

N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Cat. No. B2552918
CAS RN: 868981-88-8
M. Wt: 462.48
InChI Key: LHZMQXGPFYFHNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves the creation of novel bonds and the rearrangement of existing ones. In the case of N1-(4-methylbenzyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, the synthesis could potentially involve the use of N-sulfonyl-1,2,3-triazoles as key intermediates. These intermediates can undergo cycloaddition and subsequent rearrangement with nitrosobenzene derivatives to afford N-acylamidines, as demonstrated in the synthesis of related compounds . Additionally, the use of chiral N-[1-(phenylsulfonyl)alkyl]oxazolidin-2-ones can lead to the generation of exocyclic N-Acyliminium ions, which can further react with various nucleophiles to introduce additional complexity to the molecule .

Molecular Structure Analysis

The molecular structure of this compound would likely feature several key functional groups, including the oxazolidin-2-one ring, the sulfonyl group, and the oxalamide moiety. The oxazolidin-2-one ring is a versatile intermediate that can be used to introduce chirality into the molecule, as well as to serve as a precursor for further functionalization . The sulfonyl group is a common feature in many bioactive compounds and can be introduced through the use of sulfonyl-1,2,3-triazoles .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxazolidin-2-one ring can be cleaved under certain conditions to afford homoallylamines , while the sulfonyl group can participate in various reactions, including transsulfamoylation, to produce nonsymmetrical sulfamides . The presence of the oxalamide group could also offer additional reactivity, potentially through interactions with nucleophiles or electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. The presence of the sulfonyl group could confer a degree of water solubility, while the oxazolidin-2-one ring might influence the compound's crystallinity and melting point. The oxalamide moiety could affect the molecule's hydrogen bonding potential, impacting its solubility and stability .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Functionalized Oxazolidinones : Enantiomerically pure oxazolidinones were synthesized from aziridine-2-methanols, demonstrating an efficient methodology for preparing oxazolidinones containing heteroatom-substituted alkyl groups, which are significant for further chemical modifications (Park et al., 2003).
  • Novel Synthetic Approaches : A novel one-pot synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a method for creating both anthranilic acid derivatives and oxalamides with high yields (Mamedov et al., 2016).

Biological Activities

  • Antimicrobial Activities : Oxazolidinone derivatives have been explored for their antimicrobial activities, with some compounds displaying better activity than established antibiotics against specific bacteria. This highlights the potential of oxazolidinone derivatives as a basis for developing new antimicrobial agents (Karaman et al., 2018).
  • Antioxidant and Corrosion Inhibitor : Some synthesized oxazolidinone derivatives have been evaluated as antioxidants and corrosion inhibitors for lubricating oil, showcasing the versatility of these compounds beyond biomedical applications (Habib et al., 2014).

Structural and Computational Studies

  • Crystal Structure Analysis : The crystal structure of specific oxazolidinone compounds has been reported, providing insights into their stereochemistry and potential interactions that may be relevant for their biological activities or chemical properties (Berredjem et al., 2010).

properties

IUPAC Name

N'-[(4-methylphenyl)methyl]-N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O7S/c1-14-2-4-15(5-3-14)12-21-19(25)20(26)22-13-18-23(10-11-31-18)32(29,30)17-8-6-16(7-9-17)24(27)28/h2-9,18H,10-13H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHZMQXGPFYFHNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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